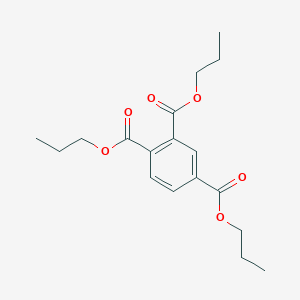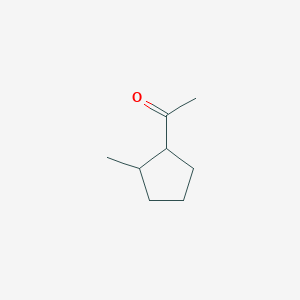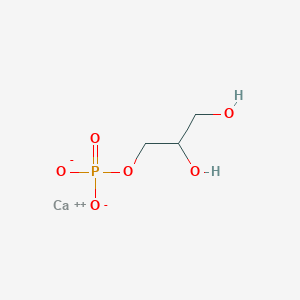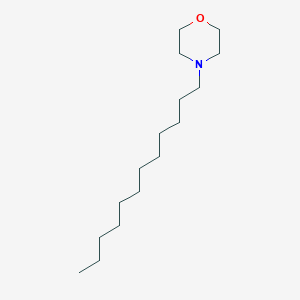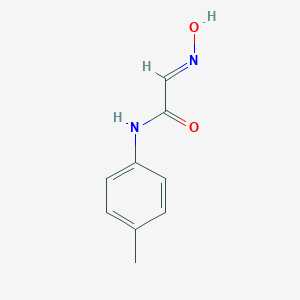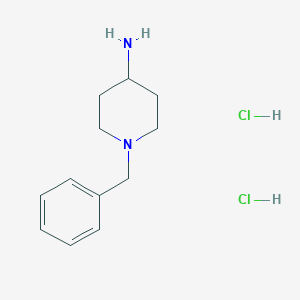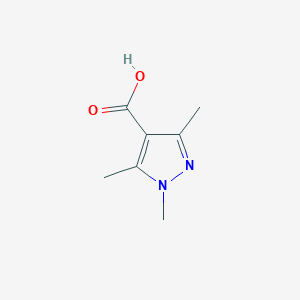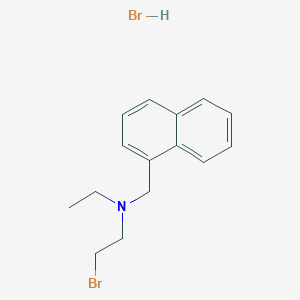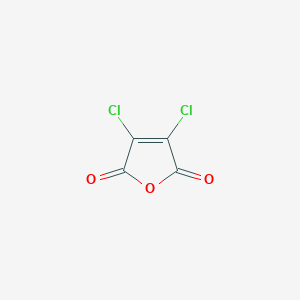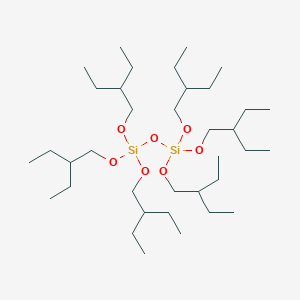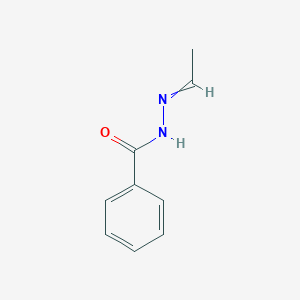
N-(ethylideneamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(ethylideneamino)benzamide, commonly known as NEA, is a chemical compound that belongs to the class of benzamides. NEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
NEA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling and ion channel regulation. NEA has been used as a tool compound to study the role of sigma-1 receptors in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and depression.
Mecanismo De Acción
NEA acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. The activation of sigma-1 receptors has been shown to modulate various cellular processes, including calcium signaling, ion channel regulation, and neurotransmitter release. NEA has been shown to enhance the activity of sigma-1 receptors, leading to increased calcium signaling and neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
NEA has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of dopamine, a neurotransmitter that is involved in reward and motivation. NEA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Moreover, NEA has been shown to have neuroprotective effects, protecting neurons from various insults, such as oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NEA has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which means that it can be used to study the role of sigma-1 receptors in various physiological and pathological conditions. NEA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, NEA has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, NEA has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for research on NEA. One potential direction is to study its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to study its mechanism of action in more detail, particularly its interactions with other proteins and signaling pathways. Moreover, future research could focus on developing more potent and selective sigma-1 receptor agonists based on the structure of NEA.
Métodos De Síntesis
NEA can be synthesized through a reaction between ethylideneamine and benzoyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Propiedades
Número CAS |
1483-22-3 |
|---|---|
Nombre del producto |
N-(ethylideneamino)benzamide |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-(ethylideneamino)benzamide |
InChI |
InChI=1S/C9H10N2O/c1-2-10-11-9(12)8-6-4-3-5-7-8/h2-7H,1H3,(H,11,12) |
Clave InChI |
MJIZEJCLXHFZHD-UHFFFAOYSA-N |
SMILES |
CC=NNC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC=NNC(=O)C1=CC=CC=C1 |
Sinónimos |
Benzoic acid, ethylidenehydrazide (6CI,7CI,8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




